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Compound of Interest

Compound Name: Sakacin P

Cat. No.: B235339

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
cloning of the sakacin P gene (sppA) and the subsequent recombinant production and
purification of sakacin P protein.

Introduction

Sakacin P is a Class lla bacteriocin produced by Lactobacillus sakei, demonstrating potent
antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes[1].
This makes it a promising candidate for applications in food preservation and as a potential
therapeutic agent. Recombinant production of sakacin P in a well-characterized host such as
Escherichia coli allows for high-yield production and simplified purification, facilitating research
and development.

Sakacin P is ribosomally synthesized as a 61-amino acid prepeptide, which includes an 18-
amino acid N-terminal leader peptide that is cleaved off during secretion to yield the mature,
active 43-amino acid bacteriocin[2]. For recombinant intracellular production in E. coli, it is
common to express only the mature peptide sequence. However, co-expression with its
cognate immunity protein, SpiA, may be necessary to prevent toxicity to the host. The native
sakacin P gene cluster includes genes for regulation (sppK, sppR), the bacteriocin prepeptide
(sppA), immunity (spiA), and transport (sppT, SppE)[3].
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Data Presentation

While specific yields and purification folds can vary significantly between experimental setups,
the following tables provide a template for presenting quantitative data from a typical
recombinant sakacin P production and purification workflow.

Table 1: Recombinant Sakacin P Expression Yields in E. coli BL21 (DE3) with pET Expression
System

. Soluble
] Induction IPTG ) o
Expression . Post-Induction  Protein Yield
Temperature Concentration .
Construct . Time (hours) (mg/L of
(°C) (mM)
culture)
ET28a-sppA
P PP 37 1.0 4 e.g., 15
(mature)
ET28a-sppA
P PP 20 0.5 16 e.g., 25
(mature)
pET Duet-
] 20 0.5 16 e.g., 30
SppA+spiA

Note: The data presented are illustrative examples. Actual yields will depend on the specific

experimental conditions and optimization.

Table 2: Purification Summary for Recombinant Sakacin P
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o Total Total Specific

Purification . o o ) Fold
Protein Activity Activity Yield (%) .

Step Purification
(mg) (AV) (AUImg)

Cell Lysate e.g., 500 e.g.,5x10" e.g.,1x10"4 100 1

Ni-NTA

Affinity e.g., 1.33x
e.g., 30 e.g., 4 x 10”6 80 13.3

Chromatogra 1075

phy

lon Exchange
Chromatogra e.g., 10 e.g.,3x10" e.g.,3x10"5 60 30

phy

Note: This table serves as a template for data presentation. AU = Arbitrary Units.[4][5][6]

Experimental Protocols
Gene Synthesis and Codon Optimization

The coding sequence for the mature 43-amino acid sakacin P peptide is synthesized with
codons optimized for expression in E. coli. Restriction sites (e.g., Ndel and Xhol) are added to
the ends of the gene for cloning into a pET expression vector. A start codon (ATG) is added at
the beginning of the sequence, and two stop codons (TAA TAA) are added at the end.

Mature Sakacin P Amino Acid Sequence:
KYNGVHCGKHSCTVDWGTAIGNIGNNAAANWATGGNAGWNK

Cloning of the Sakacin P Gene into an Expression
Vector

This protocol describes the cloning of the synthetic, codon-optimized mature sakacin P gene
into the pET28a(+) vector, which will add an N-terminal His6-tag for purification.

Materials:

o Synthetic sakacin P gene in a shipping vector
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e pPET28a(+) expression vector

* Ndel and Xhol restriction enzymes and corresponding buffer

e T4 DNA Ligase and buffer

o Competent E. coli DH5a cells (for cloning)

e LB agar plates with 50 pg/mL kanamycin

e Plasmid purification kit

o DNA gel extraction kit

Protocol:

» Digest both the shipping vector containing the synthetic sakacin P gene and the pET28a(+)
vector with Ndel and Xhol restriction enzymes.

o Separate the digestion products on a 1% agarose gel.

o Excise the DNA fragment corresponding to the sakacin P gene and the linearized
pET28a(+) vector from the gel and purify them using a gel extraction Kit.

» Perform a ligation reaction with the purified sakacin P gene fragment and the linearized
pET28a(+) vector using T4 DNA Ligase. A molar insert-to-vector ratio of 3:1 is
recommended.

o Transform the ligation mixture into competent E. coli DH5a cells.

» Plate the transformed cells on LB agar plates containing 50 pg/mL kanamycin and incubate
overnight at 37°C.

o Select several colonies and perform colony PCR or restriction digestion of purified plasmid
DNA to confirm the presence of the insert.

e Sequence the purified plasmid from a positive clone to verify the correct sequence and
reading frame.
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Recombinant Expression of Sakacin P

Materials:

Verified pET28a-sakacinP plasmid
Competent E. coli BL21 (DE3) cells
LB broth with 50 pg/mL kanamycin

Isopropyl 3-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Protocol:

Transform the pET28a-sakacinP plasmid into competent E. coli BL21 (DE3) cells.

Inoculate a single colony into 5 mL of LB broth with kanamycin and grow overnight at 37°C
with shaking.

The next day, inoculate 500 mL of LB broth with kanamycin with the overnight culture to an
initial OD600 of 0.05-0.1.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM. For potentially
toxic proteins, lower IPTG concentrations (0.1-0.5 mM) and lower induction temperatures
can improve the yield of soluble protein.

For optimal soluble expression, it is often beneficial to reduce the temperature to 16-20°C
and continue the induction for 16-20 hours.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

The cell pellet can be stored at -80°C until purification.

Purification of Recombinant Sakacin P

This protocol describes a two-step purification process using immobilized metal affinity

chromatography (IMAC) followed by ion-exchange chromatography (IEX).
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a) Cell Lysis and IMAC (Ni-NTA) Purification

Materials:

o Cell pellet from 500 mL culture

e Lysis Buffer: 50 mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0

e Wash Buffer: 50 mM NaH2PO4, 300 mM NacCl, 20 mM imidazole, pH 8.0

o Elution Buffer: 50 mM NaH2PO4, 300 mM NacCl, 250 mM imidazole, pH 8.0
e Lysozyme, DNase |

e Ni-NTAresin

Protocol:

Resuspend the cell pellet in 25 mL of Lysis Buffer.

e Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
e Sonicate the cell suspension on ice to complete lysis.

o Add DNase | and incubate on ice for 15 minutes.

o Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

o Equilibrate the Ni-NTA resin with Lysis Buffer.

o Load the clarified supernatant onto the equilibrated Ni-NTA column.

e Wash the column with 10 column volumes of Wash Buffer.

o Elute the His-tagged sakacin P with 5 column volumes of Elution Buffer.

o Collect fractions and analyze by SDS-PAGE.

b) lon Exchange Chromatography (Cation Exchange)
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Materials:

Pooled, desalted fractions from IMAC

IEX Buffer A (Binding): 20 mM MES, pH 6.0

IEX Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0

Cation exchange column (e.g., SP Sepharose)
Protocol:

» Buffer exchange the pooled fractions from the IMAC step into IEX Buffer A using dialysis or a
desalting column.

o Equilibrate the cation exchange column with IEX Buffer A.
o Load the buffer-exchanged sample onto the column.
e Wash the column with 5 column volumes of IEX Buffer A.

o Elute the bound sakacin P using a linear gradient of 0-100% IEX Buffer B over 20 column
volumes.

e Collect fractions and analyze by SDS-PAGE for purity.

e Pool the fractions containing pure sakacin P.

Sakacin P Activity Assay (Agar Well Diffusion)

Materials:

Purified recombinant sakacin P

Listeria monocytogenes (indicator strain)

BHI (Brain Heart Infusion) agar and broth

Sterile PBS
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Protocol:
e Grow an overnight culture of L. monocytogenes in BHI broth at 37°C.
o Prepare BHI agar plates.

 Inoculate molten, cooled (45°C) BHI soft agar (0.75% agar) with the overnight culture of L.
monocytogenes (1% v/v) and pour it as an overlay on the BHI agar plates.

o Once the overlay has solidified, create wells (6-8 mm in diameter) in the agar.
» Prepare serial dilutions of the purified sakacin P in sterile PBS.

e Add a fixed volume (e.g., 50 pL) of each dilution to the wells.

 Incubate the plates at 37°C for 18-24 hours.

» Measure the diameter of the zone of inhibition around each well.

e The activity is typically expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the
highest dilution showing a clear zone of inhibition.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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